
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide” is a complex organic compound. It contains a quinoline moiety, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized via nucleophilic substitution . This involves the reaction of a quinoline compound with a nucleophile, in this case, cyclohexylamine and isobutyramide.Wirkmechanismus
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide targets RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription initiation factors. This leads to a decrease in ribosomal RNA synthesis and subsequent cell death. This compound has shown selectivity for cancer cells, as normal cells have a lower dependence on RNA polymerase I transcription.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has also been shown to have potential therapeutic effects in other diseases. It has been demonstrated to have anti-inflammatory effects in a mouse model of rheumatoid arthritis, as well as antiviral effects against hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide as a research tool is its selectivity for cancer cells, which allows for the study of RNA polymerase I transcription specifically in cancer cells. However, this compound has a relatively short half-life and can be difficult to work with in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide. One area of interest is the development of combination therapies with this compound and other anticancer agents, which may enhance its efficacy. Additionally, further studies are needed to understand the safety and efficacy of this compound in clinical trials, particularly in the treatment of solid tumors. Finally, this compound may have potential therapeutic applications in other diseases beyond cancer, such as viral infections and inflammatory disorders.
Synthesemethoden
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide involves several steps, including the condensation of 2-hydroxy-6-methylquinoline with cyclohexyl isocyanide, followed by the addition of isobutyryl chloride. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide has been extensively studied in preclinical models for its potential as an anticancer agent. It has been shown to selectively inhibit RNA polymerase I transcription in cancer cells, leading to a decrease in ribosomal RNA synthesis and subsequent cell death. This compound has demonstrated efficacy in a variety of solid tumor models, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-14(2)21(25)23(18-7-5-4-6-8-18)13-17-12-16-11-15(3)9-10-19(16)22-20(17)24/h9-12,14,18H,4-8,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQBOSGBUIZLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)
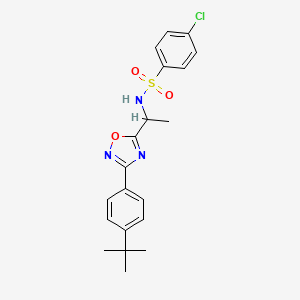

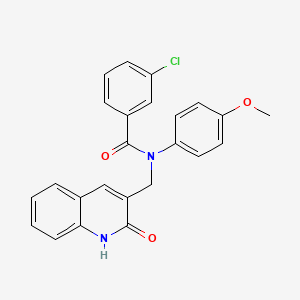
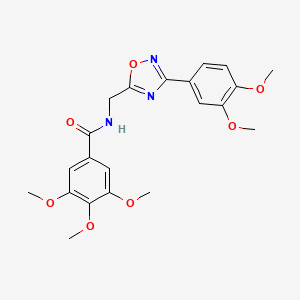
![N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)

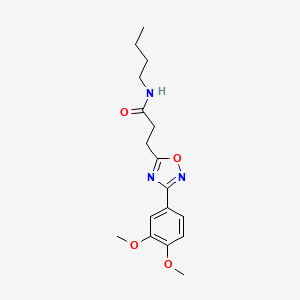
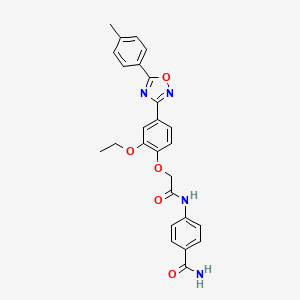
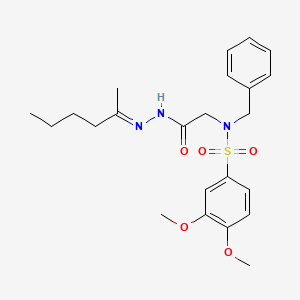
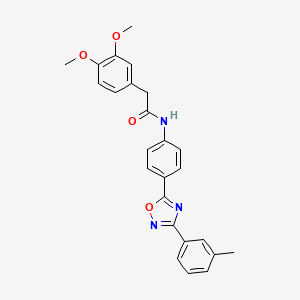

![3,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7698511.png)
